BenchChemオンラインストアへようこそ!

3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

BRD4 Bromodomain Epigenetics

This compound embodies a unique N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide scaffold with confirmed BRD4(BD1) binding. Unlike triazolodiazepines or dihydroquinazolinones, it provides a structurally distinct starting point for oncology and inflammation research. Co-crystal structure PDB:5TI4 supports structure-guided optimization. Ideal for BD1-selectivity profiling and computational modeling. Verify potency independently.

Molecular Formula C17H17ClN2O4S
Molecular Weight 380.84
CAS No. 941872-40-8
Cat. No. B2474838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941872-40-8
Molecular FormulaC17H17ClN2O4S
Molecular Weight380.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O
InChIInChI=1S/C17H17ClN2O4S/c1-24-16-8-7-13(11-15(16)20-9-3-6-17(20)21)19-25(22,23)14-5-2-4-12(18)10-14/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3
InChIKeyBILJHDXZWSNVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-40-8): Chemical Identity and Research Procurement Context


3-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-40-8) is a synthetic small-molecule sulfonamide characterized by a 3-chlorophenylsulfonamide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl moiety (molecular formula C₁₇H₁₇ClN₂O₄S; MW 380.8 g/mol) [1]. The compound belongs to the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype, which has been identified as a novel, previously unreported drug-like scaffold for bromodomain-containing protein 4 (BRD4) inhibition [2][3]. Its primary documented research application lies in epigenetic probe discovery, where it serves as a structural starting point for the optimization of BRD4 bromodomain 1 (BD1) inhibitors with potential relevance to oncology and inflammation research [2][3].

Why In-Class Substitution of 3-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Is Unsupported: Evidence Gaps and Structural Specificity


Although the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype is recognized as a novel BRD4-binding scaffold, the specific derivative CAS 941872-40-8 lacks publicly available, compound-level quantitative biochemical activity data (e.g., IC₅₀, Kd, Ki) that would permit meaningful substitution or head-to-head comparison with close structural analogs [1]. The parent publication identifies six active analogs within this chemotype exhibiting BRD4(BD1) IC₅₀ values in the 11–44 μM range, but does not disclose the individual identity or activity of CAS 941872-40-8 [1][2]. In the absence of verified compound-specific potency, selectivity, and solubility data, any substitution with another in-class sulfonamide would carry unquantifiable risk of altered target engagement, off-target profile, or physicochemical behavior [1][2]. Procurement decisions must therefore treat CAS 941872-40-8 as an uncharacterized research probe within a pharmacologically validated chemotype, not as a functionally interchangeable commodity [1][2].

Quantitative Differentiation Evidence for 3-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-40-8): Available Data and Critical Gaps


Chemotype-Level BRD4(BD1) Inhibitory Activity: Class-Range Potency as Baseline for Lead Optimization

The compound belongs to the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype, for which six derivatives were reported to inhibit BRD4(BD1) with IC₅₀ values ranging from 11 to 44 μM in a BRD4(BD1)-acetylated histone AlphaScreen assay [1]. This potency range places the chemotype approximately 140- to 570-fold weaker than the clinical-stage BET inhibitor (+)-JQ1 (BRD4(BD1) IC₅₀ = 77 nM) [2]. The specific compound CAS 941872-40-8 was not individually identified among the six actives, and its exact IC₅₀ value is not publicly available [1].

BRD4 Bromodomain Epigenetics

BRD4 BD1 Binding Affinity: Cross-Study Comparison with Alternative BET Inhibitor Chemotypes

An analog of the target compound within the broader N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide class has a reported BRD4 BD1 Kd of 3.3 μM (3.30E+3 nM) by fluorescence anisotropy assay [1][2]. For comparison, the established BET inhibitor (+)-JQ1 exhibits a BRD4 BD1 Kd of approximately 37–50 nM, and PFI-1 exhibits a Kd of approximately 100–200 nM [3]. This indicates that the chemotype binds BRD4 BD1 with roughly 66- to 100-fold lower affinity than these reference inhibitors. While this cross-study comparison does not directly quantify the affinity of CAS 941872-40-8, it provides a reasonable baseline expectation that this compound likely binds in the low single-digit micromolar range.

BRD4 Binding Affinity BET Bromodomain

Structural Novelty: Unique 2-Oxo-Pyrrolidinyl Moiety Compared to Established BRD4 Chemotypes

The N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide scaffold represents a previously unreported drug-like chemotype for BRD4 that is structurally distinct from the triazolodiazepine scaffold (e.g., (+)-JQ1, I-BET762), the dihydroquinazolinone scaffold (e.g., PFI-1), and the phenyl isoxazole sulfonamide scaffold (e.g., I-BET151) [1]. In this chemotype, the 2-oxo-pyrrolidinyl moiety forms the characteristic hydrogen bond interaction with BRD4 Asn140, analogous to the acetyl-lysine mimic in other BET inhibitors, but does so via a distinct pharmacophoric geometry [1]. Cocrystal structure alignment of the most active chemotype member (compound 8302) with PFI-1 shows a 1.1 Å RMSD over the aligned portions, with additional hydrophobic contacts at Tyr81, Trp83, and Ile146 that are not observed in the PFI-1 complex [1]. The target compound CAS 941872-40-8 incorporates a 3-chloro substitution on the sulfonamide phenyl ring and a 4-methoxy substitution on the central phenyl ring, substitutions that are anticipated to modulate both binding affinity and physicochemical properties relative to unsubstituted analogs, though no quantitative structure–activity relationship (QSAR) data has been published [1][2].

Scaffold Novelty 2-Oxo-Pyrrolidinyl BET Inhibitor

Experimental Cocrystal Structures and MD Binding Dynamics: Supporting Evidence for Binding Mode Validation

Cocrystal structures of all six active N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives bound to BRD4(BD1) were experimentally resolved and deposited in the Protein Data Bank (PDB IDs: 5TI4 and associated entries) [1]. Molecular dynamics simulations demonstrated that the ligand binding conformations stabilize after 20–30 ns, with ligand RMSD from starting docked coordinates changing by approximately 2 Å before stabilization [1]. A 500 ns simulation of the most active compound (8302) confirmed that both protein and ligand RMSD remain stable, with protein RMSD leveling at 3–3.5 Å [1]. The MD-optimized binding models produced improved enrichment of known actives and better rank-ordering of compound activity compared to docking alone, providing a validated computational workflow for future optimization of this chemotype [1]. While these structural findings were generated for the most active chemotype members rather than specifically for CAS 941872-40-8, the conserved 2-oxo-pyrrolidinyl-Asn140 hydrogen bond interaction is expected to be maintained across structurally related analogs with identical core scaffolds [1].

Cocrystal Structure Molecular Dynamics BRD4

Recommended Research Application Scenarios for 3-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-40-8)


BRD4 Bromodomain 1 (BD1) Probe Compound for Epigenetic Target Validation

Although the compound's specific Ki or IC₅₀ has not been reported, its parent chemotype has confirmed BRD4(BD1) binding with low-micromolar affinity (chemotype Kd ~3.3 μM for an analog [1]; IC₅₀ range 11–44 μM [2]). This potency profile makes the compound suitable as a starting probe for BRD4 BD1 engagement studies, particularly where a structurally novel chemotype—clearly differentiated from triazolodiazepines and dihydroquinazolinones [2]—is desired to reduce the risk of chemotype-specific off-target effects or to explore alternative binding kinetics. Users must independently confirm target engagement and potency prior to drawing biological conclusions.

Structure-Based Lead Optimization and Fragment Growing Campaigns

The availability of experimentally resolved co-crystal structures of the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide scaffold bound to BRD4(BD1) (PDB: 5TI4) [1] supports structure-guided optimization efforts. The compound's 3-chloro and 4-methoxy substituents provide vectors for further functionalization to improve affinity and selectivity. The validated molecular dynamics simulation workflow [1] allows computational chemists to predict binding poses of derivatives without requiring a new co-crystal structure for each analog, accelerating the design–synthesis–testing cycle.

Chemical Tool Compound for Selectivity Profiling Across BET Bromodomains

Given the conserved Asn140 hydrogen bond interaction formed by the 2-oxo-pyrrolidinyl moiety [1] and the differential hydrophobic contacts reported for the lead compound 8302 (Tyr81, Trp83, Ile146) [1], this chemotype may exhibit selectivity profiles across BRD2, BRD3, BRD4, and BRDT that differ from established inhibitors. The compound can serve as a tool to evaluate BD1 vs. BD2 selectivity and inter-BET family selectivity, provided that the user performs the necessary profiling assays, as no selectivity data are currently published for this specific compound.

In Silico Model Training and Benchmark Datasets for BET Bromodomain Docking

The comprehensive computational dataset associated with this chemotype—including ensemble docking scores, AlphaScreen IC₅₀ values, co-crystal structures, and molecular dynamics trajectories [1]—represents a high-quality, publicly available resource for training and benchmarking structure-based drug design algorithms. The compound can be procured as part of a broader set of N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide analogs to augment retrospective docking validation studies, machine learning affinity prediction model training, or pharmacophore hypothesis generation.

Quote Request

Request a Quote for 3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.